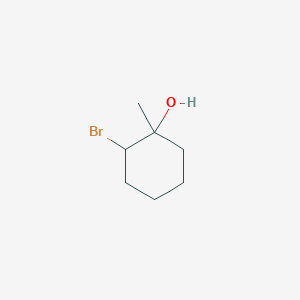

2-Bromo-1-methylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6(7)8/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDNPUUEODZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-methylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-methylcyclohexanol from 1-methylcyclohexene. The document details the underlying chemical principles, offers a robust experimental protocol, presents key quantitative data, and discusses purification strategies and potential side reactions. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

Halohydrins are a class of organic compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. They are versatile synthetic intermediates, readily converted to epoxides, amino alcohols, and other valuable motifs in medicinal chemistry. The synthesis of this compound from 1-methylcyclohexene is a classic example of an electrophilic addition reaction to an alkene, demonstrating important principles of regioselectivity and stereoselectivity. This guide will focus on the widely used method employing N-bromosuccinimide (NBS) in an aqueous medium.

Theoretical Background

The synthesis of this compound from 1-methylcyclohexene proceeds via an electrophilic addition mechanism. The key steps are outlined below.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of a bromine species on the double bond of 1-methylcyclohexene. When N-bromosuccinimide (NBS) is used in the presence of water, it serves as a source of electrophilic bromine.

The mechanism involves the formation of a cyclic bromonium ion intermediate. This three-membered ring is then opened by a nucleophilic attack. Because water is used as the solvent and is present in a large excess, it acts as the primary nucleophile over the bromide ion.

The nucleophilic attack of water occurs at the more substituted carbon of the bromonium ion, in accordance with Markovnikov's rule . This is because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening transition state. The final step involves the deprotonation of the resulting oxonium ion by water or another base to yield the neutral bromohydrin product.

Regioselectivity and Stereoselectivity

The reaction is highly regioselective , with the hydroxyl group adding to the tertiary carbon (C1) and the bromine atom adding to the secondary carbon (C2). This is a direct consequence of the Markovnikov-directed opening of the bromonium ion.

The reaction is also stereoselective , proceeding via an anti-addition . The nucleophile (water) attacks the bromonium ion from the face opposite to the bromine bridge. This results in a trans configuration of the bromine and hydroxyl groups in the product.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound using N-bromosuccinimide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1-Methylcyclohexene | 96.17 | 0.813 | 10.0 g | 0.104 |

| N-Bromosuccinimide (NBS) | 177.98 | - | 18.5 g | 0.104 |

| Tetrahydrofuran (B95107) (THF) | 72.11 | 0.889 | 100 mL | - |

| Deionized Water | 18.02 | 1.00 | 50 mL | - |

| Dichloromethane (B109758) | 84.93 | 1.33 | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.5 g (0.104 mol) of N-bromosuccinimide in 100 mL of tetrahydrofuran and 50 mL of deionized water.

-

Addition of Alkene: Cool the mixture to 0 °C in an ice bath. Slowly add 10.0 g (0.104 mol) of 1-methylcyclohexene to the stirring solution over a period of 15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The disappearance of the solid NBS and the discharge of the initial color indicate the completion of the reaction.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient eluent system of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity). Alternatively, for larger scales, vacuum distillation can be employed.

Quantitative Data

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111 |

| This compound | C₇H₁₃BrO | 193.08 | ~200 (decomposes) |

Reaction Yield

The typical yield for the synthesis of this compound using the described protocol is in the range of 75-85%.

Spectroscopic Data

Infrared (IR) Spectroscopy:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600-3200 | Strong, broad |

| C-H (sp³) | 3000-2850 | Strong |

| C-O (alcohol) | 1260-1000 | Strong |

| C-Br | 690-550 | Medium |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.2-4.0 | m | 1H | CH-Br |

| 2.5-1.4 | m | 8H | Cyclohexyl CH₂ |

| 1.3 | s | 3H | CH₃ |

| 2.0-1.5 | br s | 1H | OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | C-OH |

| ~60 | C-Br |

| ~40-20 | Cyclohexyl CH₂ and CH₃ |

Side Reactions and Byproducts

The primary side reaction of concern is allylic bromination . Under certain conditions, particularly with radical initiators or at higher temperatures, NBS can act as a source of bromine radicals, leading to the bromination of the allylic position of 1-methylcyclohexene. This would result in the formation of 3-bromo-1-methylcyclohexene and 1-(bromomethyl)cyclohexene.

The formation of the syn-addition product is generally not observed due to the stability of the bridged bromonium ion. However, trace amounts of the diastereomer may be formed.

Alternative Synthesis Methods

While the NBS method is common, other reagents can be used for the synthesis of bromohydrins:

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable and easy-to-handle source of electrophilic bromine and can be used in a similar manner to NBS.

-

Aqueous Bromine (Br₂/H₂O): While effective, this method is less favored due to the hazards associated with handling elemental bromine.

Conclusion

The synthesis of this compound from 1-methylcyclohexene using N-bromosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. The reaction proceeds with high regioselectivity and stereoselectivity, providing a good yield of the desired product. Careful control of the reaction conditions is necessary to minimize side reactions. The detailed protocol and data presented in this guide should serve as a valuable resource for researchers in the field.

An In-depth Technical Guide on the Mechanism of Bromohydrin Formation from 1-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, stereochemistry, and regioselectivity of bromohydrin formation from 1-methylcyclohexene. It includes detailed experimental protocols and quantitative data to facilitate a deeper understanding and practical application of this important organic transformation.

Introduction

The formation of bromohydrins from alkenes is a fundamental reaction in organic synthesis, providing a versatile route to various functionalized molecules, including epoxides and amino alcohols. The reaction of 1-methylcyclohexene with a bromine source in the presence of water serves as a classic example to illustrate the underlying principles of electrophilic addition to an unsymmetrical alkene. This guide will delve into the intricacies of this reaction, offering insights for researchers in drug discovery and development where such transformations are pivotal for creating complex molecular architectures.

The Reaction Mechanism: A Stepwise Elucidation

The conversion of 1-methylcyclohexene to a bromohydrin proceeds through a well-established two-step mechanism.[1][2] This process involves the initial electrophilic attack of bromine on the alkene, leading to a cyclic bromonium ion intermediate, which is subsequently opened by a nucleophilic attack of water.[1][2][3]

Step 1: Formation of the Bromonium Ion Intermediate

The reaction is initiated by the electrophilic addition of bromine to the double bond of 1-methylcyclohexene. The electron-rich π-bond of the alkene attacks one of the bromine atoms in the bromine molecule (or a source of electrophilic bromine like N-bromosuccinimide, NBS), leading to the formation of a three-membered cyclic bromonium ion intermediate.[2][3][4] This intermediate is characterized by a positively charged bromine atom bonded to the two carbons of the original double bond. The formation of this cyclic ion is crucial as it dictates the stereochemical outcome of the reaction.

Step 2: Nucleophilic Attack by Water (Regioselectivity and Stereoselectivity)

In the second step, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion.[1][2] Since 1-methylcyclohexene is an unsymmetrical alkene, the two carbon atoms of the bromonium ion are not equivalent. The nucleophilic attack is regioselective and follows Markovnikov's rule.[1][5] The water molecule preferentially attacks the more substituted carbon atom (the tertiary carbon bearing the methyl group). This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond begins to break.[6]

The attack of the water molecule occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition.[2][3][5] This stereospecificity leads to the formation of a trans-diaxial intermediate in the chair conformation of the cyclohexane (B81311) ring, which then flips to the more stable diequatorial conformation.

Step 3: Deprotonation

The final step of the mechanism is a rapid deprotonation of the oxonium ion intermediate by a water molecule or another base present in the reaction mixture. This yields the neutral bromohydrin product and regenerates the acid catalyst.[2] The major product formed is 2-bromo-1-methylcyclohexan-1-ol .

Visualization of the Reaction Mechanism

The following diagram, generated using Graphviz, illustrates the stepwise mechanism of bromohydrin formation from 1-methylcyclohexene.

References

- 1. Solved In this experiment you will synthesize a bromohydrin | Chegg.com [chegg.com]

- 2. orgosolver.com [orgosolver.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 1-Methylcyclohexene forms two products when it reacts with bromine in met.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Stereochemistry of 2-Bromo-1-methylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical considerations for 2-bromo-1-methylcyclohexanol, a substituted cyclohexane (B81311) with two chiral centers. A thorough understanding of the stereoisomers, their conformational preferences, and their synthesis is critical for applications in medicinal chemistry and organic synthesis, where specific stereoisomers can exhibit vastly different biological activities and reaction outcomes.

Introduction to the Stereoisomers of this compound

The structure of this compound contains two stereocenters at the C1 and C2 positions. This gives rise to a total of 22 = 4 possible stereoisomers, which exist as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The four stereoisomers are:

-

(1R, 2R)-2-bromo-1-methylcyclohexanol

-

(1S, 2S)-2-bromo-1-methylcyclohexanol

-

(1R, 2S)-2-bromo-1-methylcyclohexanol

-

(1S, 2R)-2-bromo-1-methylcyclohexanol

The relationship between these stereoisomers can be categorized as follows:

-

Enantiomers: (1R, 2R) and (1S, 2S); (1R, 2S) and (1S, 2R). Enantiomers are non-superimposable mirror images.

-

Diastereomers: Any other pairing, for example, (1R, 2R) and (1R, 2S). Diastereomers are stereoisomers that are not mirror images.

These stereoisomers can also be classified based on the relative orientation of the hydroxyl and bromo substituents as cis or trans.

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic addition of bromine to 1-methylcyclohexene in the presence of water. This reaction proceeds via a bromonium ion intermediate.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of bromine on the double bond of 1-methylcyclohexene, forming a cyclic bromonium ion. The attack of a water molecule, acting as a nucleophile, opens the bromonium ion ring. The regioselectivity of this attack is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion. In this case, the tertiary carbon (C1) is attacked, leading to the hydroxyl group at C1 and the bromine atom at C2. The overall addition is anti, meaning the bromine and hydroxyl groups are on opposite faces of the former double bond.

Conformational Analysis

The stereoisomers of this compound exist as an equilibrium of two chair conformations. The relative stability of these conformers is determined by the steric interactions of the substituents, particularly 1,3-diaxial interactions.

trans-Isomers: (1R, 2S) and (1S, 2R)

For the trans-isomers, the two chair conformations will have either both substituents in axial positions or both in equatorial positions. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.

cis-Isomers: (1R, 2R) and (1S, 2S)

For the cis-isomers, one chair conformation will have the methyl group axial and the bromo group equatorial, while the other will have the methyl group equatorial and the bromo group axial. The preferred conformation will be the one that places the larger group in the equatorial position to minimize steric strain.

Data Presentation

| Isomer Configuration | Conformation | H2 Orientation | Expected JH2-H(axial) (Hz) | Expected JH2-H(equatorial) (Hz) |

| trans | Diequatorial | Axial | 10 - 13 | 2 - 5 |

| trans | Diaxial | Equatorial | 2 - 5 | 2 - 5 |

| cis | CH3(eq), Br(ax) | Equatorial | 2 - 5 | 2 - 5 |

| cis | CH3(ax), Br(eq) | Axial | 10 - 13 | 2 - 5 |

Experimental Protocols

Synthesis of this compound

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve N-bromosuccinimide (1.1 eq) in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-methylcyclohexene (1.0 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product mixture of this compound isomers.

Separation of Diastereomers

The resulting mixture of diastereomers can be separated by column chromatography.

Materials:

-

Crude this compound mixture

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC to identify and combine fractions containing the pure diastereomers.

-

Concentrate the combined fractions under reduced pressure to obtain the isolated diastereomers.

Logical Workflow for Stereochemical Analysis

The complete stereochemical analysis of the this compound isomers involves a logical progression from synthesis to characterization.

Conclusion

The stereochemistry of this compound is a multifaceted topic that requires a detailed understanding of synthesis, separation, and conformational analysis. While the synthesis via bromohydrin formation is straightforward, the resulting mixture of diastereomers necessitates careful separation and characterization. The conformational preferences of each stereoisomer are dictated by the principles of steric hindrance in cyclohexane chairs. A thorough analysis, primarily through NMR spectroscopy, allows for the unambiguous assignment of the relative and absolute stereochemistry of each isomer, which is a critical step for any application in stereoselective synthesis and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1-methylcyclohexanol. Due to the limited availability of experimentally determined data for this specific compound, this guide combines computed data, information on related compounds, and established chemical principles to offer a thorough understanding for research and development purposes.

Physical Properties

Quantitative data for the physical properties of this compound is primarily based on computational models. Experimental determination is recommended for precise applications.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO | PubChem[1] |

| Molecular Weight | 193.08 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 192.01498 Da | PubChem[1] |

| Monoisotopic Mass | 192.01498 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Chemical Properties and Reactivity

This compound possesses two key functional groups that dictate its chemical reactivity: a hydroxyl group and a bromine atom on a cyclohexane (B81311) ring.

Synthesis

The primary route for the synthesis of this compound is the halohydrin formation from 1-methylcyclohexene. This reaction involves the electrophilic addition of bromine in the presence of water.

References

2-Bromo-1-methylcyclohexanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-methylcyclohexanol, a halogenated cyclohexanol (B46403) derivative. The document details its chemical identity, including its CAS number and molecular formula, and presents a thorough account of its synthesis, characterization, and reaction mechanisms. This guide is intended to be a valuable resource for professionals in research, and drug development by providing detailed experimental protocols and structured data for easy reference and comparison.

Chemical Identity and Properties

This compound is a brominated organic compound with a cyclohexanol backbone. The presence of a methyl group and a bromine atom on the cyclohexane (B81311) ring leads to the possibility of several stereoisomers. The general structure possesses two stereocenters, giving rise to four possible stereoisomers.

Table 1: Chemical Identifiers for this compound and Its Stereoisomers

| Compound Name | CAS Number | Molecular Formula |

| This compound (Isomer mixture) | 73446-71-6[1][2] | C₇H₁₃BrO[1][2] |

| cis-(1R,2R)-2-bromo-1-methylcyclohexan-1-ol | Not Available | C₇H₁₃BrO[3] |

| (1S,2S)-2-bromo-2-methylcyclohexan-1-ol | Not Available | C₇H₁₃BrO[4] |

| trans-2-bromo-1-methylcyclohexan-1-ol | 73446-71-6[5] | C₇H₁₃BrO[5] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 193.08 g/mol [1] |

| XLogP3 | 1.8[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 0[1] |

| Exact Mass | 192.01498 Da[1] |

| Monoisotopic Mass | 192.01498 Da[1] |

| Topological Polar Surface Area | 20.2 Ų[1] |

| Heavy Atom Count | 9[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 1-methylcyclohexene with N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water. This reaction proceeds via a bromohydrin formation mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-methylcyclohexene

-

N-bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

5.0-mL conical vial with a magnetic spin vane

-

Pasteur pipet

-

Glass wool

Procedure:

-

Reaction Setup: In a 5.0-mL conical vial equipped with a magnetic spin vane, combine 350 mg of N-bromosuccinimide (NBS), 1.0 mL of water, and 750 µL of tetrahydrofuran (THF).

-

Addition of Alkene: To this heterogeneous mixture, add 240 µL of 1-methylcyclohexene.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete when the solid NBS has been consumed and the yellow color of the solution disappears (approximately 10 minutes). If solid NBS remains or the solution retains a yellow tinge, add 1-methylcyclohexene in 10 µL increments until the reaction is complete.

-

Workup: After the reaction is complete, add 2.0 mL of water to the vial. Transfer the organic layer to a separate vial.

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Purify the crude product by silica gel column chromatography using a Pasteur pipet.

-

Prepare a column by placing a small plug of glass wool at the bottom of a Pasteur pipet followed by the addition of silica gel.

-

Wet the column with a small amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate).

-

Load the crude product onto the column.

-

Elute the column with dichloromethane to collect the purified this compound.

-

-

Isolation: Evaporate the solvent from the collected fractions to yield the purified product, which should be a clear, viscous liquid.

Reaction Mechanism

The formation of this compound from 1-methylcyclohexene with NBS and water proceeds through an electrophilic addition mechanism. The key steps are the formation of a bromonium ion intermediate followed by the nucleophilic attack of water.

References

- 1. This compound | C7H13BrO | CID 12847575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. cis-(1R,2R)-2-bromo-1-methylcyclohexan-1-ol | C7H13BrO | CID 12847576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-bromo-1-methylcyclohexan-1-ol|73446-71-6 - MOLBASE Encyclopedia [m.molbase.com]

Spectroscopic Analysis of 2-Bromo-1-methylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-bromo-1-methylcyclohexanol.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound.[1][2] The key characteristic of its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, which is indicative of a compound containing one bromine atom. This is due to the two stable isotopes of bromine, 79Br and 81Br, which have nearly equal natural abundance.

| Parameter | Value |

| Molecular Formula | C7H13BrO |

| Molecular Weight | 193.08 g/mol [1][3] |

| Exact Mass | 192.01498 Da[1][3] |

| Key Fragments (m/z) | Data not explicitly detailed in search results. |

Infrared (IR) Spectroscopy

Vapor-phase infrared (IR) spectroscopy data has been recorded for this compound.[1][2] The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm-1) |

| O-H (alcohol) | ~3400 (broad) |

| C-H (alkane) | ~2900 |

| C-Br | Typically in the 500-600 range |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental 1H and 13C NMR data for this compound is not available in the public domain. The acquisition of this data is crucial for the complete structural elucidation of the molecule, including stereochemical assignments.

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR spectrum (e.g., CCl4). For vapor-phase IR, the sample is heated in a gas cell.

-

Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR beam is passed through it.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Spectrometer Setup: The sample tube is placed in the NMR probe. The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

1H NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

Key parameters to record include chemical shift (δ, ppm), integration (relative number of protons), and multiplicity (splitting pattern).

-

-

13C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH2, and CH3 groups.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Bromo-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-methylcyclohexanol, a key intermediate in organic synthesis. The document details the initial synthetic method, experimental protocols, and relevant physicochemical and spectral data.

Introduction

This compound is a bromohydrin derivative of 1-methylcyclohexene. Its synthesis and reactions are of interest in the study of electrophilic addition reactions and stereochemistry. The formation of this compound proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate, followed by the nucleophilic attack of water. This guide focuses on a notable and well-documented synthesis that serves as a practical example of this reaction class.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃BrO |

| Molecular Weight | 193.08 g/mol [1] |

| Appearance | Clear, viscous liquid |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| Infrared (IR) | A broad peak in the range of 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol functional group is expected. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragmentation patterns. |

Note: Specific peak values from the primary literature were not available in the initial search results. The IR data is an expected value based on the functional groups present.

Synthesis of this compound

The first widely accessible and detailed synthesis of this compound is through the reaction of 1-methylcyclohexene with a source of electrophilic bromine in the presence of water. A notable microscale procedure was developed by Porter, Stewart, and Wigal, which is both efficient and minimizes waste.

3.1. Reaction Mechanism

The synthesis of this compound from 1-methylcyclohexene is a classic example of a halohydrin formation reaction. The accepted mechanism involves two key steps:

-

Formation of a Bromonium Ion: The π-bond of the 1-methylcyclohexene double bond acts as a nucleophile, attacking a bromine molecule (or a source of Br⁺). This results in the formation of a cyclic bromonium ion intermediate.

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. According to Markovnikov's rule, the water molecule will attack the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. This attack occurs from the side opposite to the bromonium ion, leading to an anti-addition product. Subsequent deprotonation of the oxonium ion yields the final this compound product.

Diagram 1: Reaction Mechanism of this compound Synthesis

Caption: Reaction pathway from reactants to product.

3.2. Experimental Protocol

The following protocol is adapted from the microscale synthesis described by Porter, Stewart, and Wigal.

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Reaction vial with a magnetic stir vane

-

Magnetic stirrer

-

Pipettes

-

Chromatography column

Procedure:

-

To a reaction vial containing a magnetic stir vane, add N-Bromosuccinimide (NBS) and water.

-

While stirring, add 1-methylcyclohexene to the heterogeneous mixture.

-

Continue stirring at room temperature until the solid NBS is no longer visible and the solution becomes colorless. If a yellow color persists or solid NBS remains, add 1-methylcyclohexene in small increments until the solution is colorless.

-

Dilute the resulting mixture with water and stir for an additional 2 minutes.

-

Allow the layers to separate and carefully transfer the bottom organic layer, containing the crude bromohydrin, to a clean vial.

-

Purify the crude product by passing it through a short silica gel column, eluting with dichloromethane.

-

Remove the solvent from the collected fractions to obtain the purified this compound as a clear, viscous liquid.

Yield:

-

The reported yield for this microscale procedure is between 30-80%.

Logical Workflow of the Synthesis

The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Diagram 2: Experimental Workflow

Caption: Step-by-step synthesis and purification process.

Conclusion

This technical guide has detailed the synthesis of this compound, providing a foundational understanding for researchers in organic chemistry and drug development. The presented data and protocols offer a practical basis for the preparation and characterization of this compound. The synthesis from 1-methylcyclohexene serves as an excellent illustration of electrophilic addition and halohydrin formation, highlighting the principles of regioselectivity and stereochemistry.

References

Navigating the Reactivity of the Hydroxyl Group in 2-Bromo-1-methylcyclohexanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the hydroxyl group in 2-bromo-1-methylcyclohexanol, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's primary reaction pathways, supported by experimental data and detailed protocols.

Core Concepts: Intramolecular Cyclization as the Predominant Pathway

The reactivity of the hydroxyl group in this compound is dominated by its participation in an intramolecular S(_N)2 reaction, leading to the formation of 1-methylcyclohexene oxide. This transformation is highly efficient and stereospecific, contingent upon the relative stereochemistry of the hydroxyl and bromo substituents.

The reaction is initiated by the deprotonation of the hydroxyl group with a base to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the bromine atom. For this reaction to occur, the molecule must adopt a conformation where the reacting groups are in an anti-periplanar arrangement.

Data Presentation: Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the halohydrin formation from 1-methylcyclohexene. The subsequent base-mediated cyclization yields 1-methylcyclohexene oxide.

Table 1: Synthesis of 1-methylcyclohexene from 1-methylcyclohexyl bromide

| Reactant | Base | Solvent | Temperature | Yield |

| 1-Methylcyclohexyl bromide | Sodium ethoxide (EtONa) | Ethanol | Reflux (78 °C) | 82%[1] |

Table 2: Spectroscopic Data for 1-Methylcyclohexene

| Proton Signal | ¹H NMR Chemical Shift (ppm) |

| Vinylic Proton (-C=CH-) | ~5.38[2] |

| Allylic Protons (-C=C-CH₂-) | ~1.96[2] |

| Methyl Protons (-CH₃) | ~1.63[2] |

| Cyclohexane Ring Protons | ~1.89, ~1.61, ~1.54[2] |

| Carbon Signal | ¹³C NMR Chemical Shift (ppm) |

| Quaternary Alkene Carbon (C1) | ~134.0[2] |

| Tertiary Alkene Carbon (C2) | ~121.0[2] |

| Allylic Methylene Carbon (C3) | ~30.0[2] |

| Methylene Carbon (C4) | ~25.5[2] |

| Methylene Carbon (C5) | ~22.5[2] |

| Allylic Methylene Carbon (C6) | ~29.5[2] |

| Methyl Carbon (-CH₃) | ~23.0[2] |

Table 3: Mass Spectrometry Data for 1-Methylcyclohexene

| Property | Value |

| Molecular Formula | C₇H₁₂[2] |

| Molecular Weight | 96.17 g/mol [2] |

Experimental Protocols

Synthesis of this compound via Halohydrin Formation

This protocol describes the formation of the halohydrin from 1-methylcyclohexene.

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-methylcyclohexene in a mixture of DMSO and water.

-

Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise with stirring.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be purified by flash column chromatography.

Base-Mediated Intramolecular Cyclization to 1-Methylcyclohexene Oxide

This protocol outlines the conversion of this compound to 1-methylcyclohexene oxide.

Materials:

-

This compound

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension in an ice bath and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain 1-methylcyclohexene oxide.

Mandatory Visualization

Caption: Synthetic pathway from 1-methylcyclohexene to 1-methylcyclohexene oxide.

Caption: Experimental workflow for the synthesis of 1-methylcyclohexene oxide.

Caption: Mechanism of intramolecular cyclization.

References

Stability and Decomposition of 2-Bromo-1-methylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of 2-Bromo-1-methylcyclohexanol. Due to the limited availability of direct quantitative data for this specific molecule, this guide synthesizes information from analogous chemical systems to predict its behavior under various conditions. The primary decomposition routes—acid-catalyzed, base-catalyzed, and thermal—are discussed in detail, supported by mechanistic insights and generalized experimental protocols for further investigation.

Overview of Stability

Based on available safety data for similar compounds, this compound is expected to be stable under standard storage conditions, which typically entail a cool, dry, and well-ventilated environment away from incompatible materials. However, the presence of both a hydroxyl group and a bromine atom on adjacent carbons (a halohydrin structure) predisposes the molecule to specific decomposition pathways under certain conditions, particularly in the presence of acids or bases.

Decomposition Pathways

The decomposition of this compound is primarily driven by acid-catalyzed and base-catalyzed reactions. Thermal decomposition is also a possibility at elevated temperatures, likely proceeding through radical mechanisms.

Acid-Catalyzed Decomposition and Rearrangement

In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This carbocation is susceptible to a 1,2-hydride shift to form a more stable tertiary carbocation. The resulting carbocation can then be attacked by a nucleophile (such as a bromide ion) or undergo elimination to form an alkene.[1][2][3] This SN1-type mechanism suggests that acidic conditions will likely lead to a mixture of rearranged products.[1][2]

Expected Products:

-

1-Bromo-1-methylcyclohexane

-

1-Methylcyclohexene

-

3-Methylcyclohexene

The following diagram illustrates the acid-catalyzed decomposition pathway.

References

Conformational Landscape of 2-Bromo-1-methylcyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis- and trans-2-Bromo-1-methylcyclohexanol. The conformational preferences of these stereoisomers are dictated by a complex interplay of steric and stereoelectronic effects, including 1,3-diaxial interactions, gauche interactions, and the potential for intramolecular hydrogen bonding. This document outlines the synthesis of these compounds, details experimental and computational methodologies for their conformational analysis, and presents estimated quantitative data to predict the most stable conformers. The logical relationships and experimental workflows are visualized using Graphviz (DOT language) to provide clear and concise representations for researchers in organic chemistry and drug development.

Introduction

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. For cyclic compounds such as substituted cyclohexanes, the molecule exists as an equilibrium of different chair and boat conformations. Understanding the dominant conformation is crucial for predicting reactivity, designing new synthetic routes, and understanding drug-receptor interactions.

This guide focuses on the conformational analysis of the diastereomers of 2-Bromo-1-methylcyclohexanol. The presence of three substituents on the cyclohexane (B81311) ring—a methyl group, a hydroxyl group, and a bromine atom—leads to a nuanced conformational landscape. The relative stability of the possible chair conformations is governed by the steric bulk of the substituents (quantified by their A-values) and the potential for stabilizing intramolecular hydrogen bonds between the hydroxyl group and the bromine atom.

Synthesis of cis- and trans-2-Bromo-1-methylcyclohexanol

The stereoselective synthesis of the cis and trans isomers of this compound is critical for their individual conformational analysis.

Synthesis of trans-2-Bromo-1-methylcyclohexanol

The trans isomer can be synthesized from 1-methylcyclohexene through a halohydrin formation reaction. The reaction proceeds via a bromonium ion intermediate, which is then attacked by water in an anti-fashion, leading to the trans product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclohexene in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) to the reaction mixture in portions at 0 °C to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of cis-2-Bromo-1-methylcyclohexanol

The synthesis of the cis isomer is more challenging and requires a stereoselective approach. One possible method involves the epoxidation of 1-methylcyclohexene followed by ring-opening with a bromide source under conditions that favor a syn-addition.

Experimental Protocol:

-

Epoxidation: React 1-methylcyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) to form 1-methyl-7-oxabicyclo[4.1.0]heptane (1-methylcyclohexene oxide).

-

Ring Opening: Treat the epoxide with a hydrobromic acid (HBr) source. The choice of solvent and reaction conditions is crucial to favor the syn-attack of the bromide ion.

Conformational Analysis

The conformational equilibrium of substituted cyclohexanes is typically studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the axial or equatorial orientation of substituents. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large J-values (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller J-values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of the synthesized isomer in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the multiplicity and coupling constants of the signals, particularly the proton at C2. The magnitude of the coupling constants involving this proton will provide information about its dihedral angle with neighboring protons and thus its axial or equatorial orientation.

Computational Modeling

Computational chemistry provides a means to calculate the relative energies of different conformers. By performing geometry optimizations and energy calculations using methods like Density Functional Theory (DFT), the most stable conformation can be predicted.

Conformational Analysis of trans-2-Bromo-1-methylcyclohexanol

The trans isomer can exist in two primary chair conformations that are in equilibrium through ring flipping.

-

Conformer A: Diequatorial (OH and Br are equatorial).

-

Conformer B: Diaxial (OH and Br are axial).

The relative stability of these conformers is estimated by considering the A-values of the substituents, which represent the energy cost of placing a substituent in an axial position.

Table 1: Estimated Steric Strain Energies for trans-2-Bromo-1-methylcyclohexanol Conformers

| Conformer | Substituent Positions | 1,3-Diaxial Interactions | Estimated Strain Energy (kcal/mol) |

| A | Me (ax), OH (eq), Br (eq) | Me ↔ H | ~1.7 |

| B | Me (eq), OH (ax), Br (ax) | OH ↔ H, Br ↔ H | ~0.9 + ~0.4 = ~1.3 |

Based on these estimations, Conformer B , with the methyl group equatorial and the hydroxyl and bromine groups axial, is predicted to be the more stable conformation for the trans isomer due to lower overall steric strain.

Conformational Analysis of cis-2-Bromo-1-methylcyclohexanol

For the cis isomer, the two chair conformations are:

-

Conformer C: Methyl group axial, hydroxyl group equatorial, and bromine axial.

-

Conformer D: Methyl group equatorial, hydroxyl group axial, and bromine equatorial.

Table 2: Estimated Steric Strain Energies for cis-2-Bromo-1-methylcyclohexanol Conformers

| Conformer | Substituent Positions | 1,3-Diaxial Interactions | Estimated Strain Energy (kcal/mol) |

| C | Me (ax), OH (eq), Br (ax) | Me ↔ H, Br ↔ H | ~1.7 + ~0.4 = ~2.1 |

| D | Me (eq), OH (ax), Br (eq) | OH ↔ H | ~0.9 |

Based solely on steric considerations, Conformer D with an equatorial methyl group and an axial hydroxyl group would be predicted to be more stable. However, for the related cis-2-bromocyclohexanol, experimental evidence suggests that the conformation with an axial bromine and an equatorial hydroxyl group is favored.[1] This preference is attributed to the stabilizing effect of an intramolecular hydrogen bond between the equatorial hydroxyl group and the axial bromine atom. This suggests that for cis-2-Bromo-1-methylcyclohexanol, Conformer C , despite having a higher calculated steric strain, might be significantly populated or even the preferred conformer due to this hydrogen bonding.

Visualizations

Synthesis Workflow

Caption: General synthetic routes for trans and cis-2-Bromo-1-methylcyclohexanol.

Conformational Equilibrium of trans-2-Bromo-1-methylcyclohexanol

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Bromo-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-1-methylcyclohexanol. The synthesis is achieved through the reaction of 1-methylcyclohexene with N-bromosuccinimide (NBS) in an aqueous dimethyl sulfoxide (B87167) (DMSO) medium. This method facilitates the formation of a bromohydrin via an electrophilic addition mechanism. The protocol described herein offers a reliable and reproducible procedure for obtaining the target compound, a versatile intermediate in organic synthesis.

Introduction

Halohydrins are a class of organic compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms. They serve as valuable precursors in the synthesis of various organic molecules, including epoxides and amino alcohols. The synthesis of this compound from 1-methylcyclohexene is a classic example of halohydrin formation. The use of N-bromosuccinimide provides a safer and more manageable source of electrophilic bromine compared to elemental bromine. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a water molecule in an anti-addition fashion, leading to the formation of the trans-isomer as the major product.

Reaction and Mechanism

The overall reaction is as follows:

1-methylcyclohexene + N-bromosuccinimide (NBS) + H₂O → this compound + Succinimide

The reaction mechanism involves the following key steps:

-

Formation of the Bromonium Ion: The electrophilic bromine from NBS reacts with the double bond of 1-methylcyclohexene to form a cyclic bromonium ion intermediate.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs at the more substituted carbon, following Markovnikov's rule, and from the face opposite to the bromonium ion, resulting in an anti-addition.

-

Deprotonation: A final deprotonation step yields the neutral this compound product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 5.0 g (52.0 mmol) |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.26 g (52.0 mmol) |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL |

| Water (distilled) | H₂O | 18.02 | 15 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |

| Saturated aq. NaHCO₃ | - | - | For washing |

| Saturated aq. NaCl (brine) | - | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and drying

-

Flash chromatography setup (optional)

-

Distillation apparatus (optional)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.26 g (52.0 mmol) of N-bromosuccinimide in 50 mL of dimethyl sulfoxide (DMSO) and 15 mL of distilled water.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Alkene: Slowly add 5.0 g (52.0 mmol) of 1-methylcyclohexene to the cooled solution dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification:

The crude this compound can be purified by either flash column chromatography or distillation under reduced pressure.

-

Flash Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent can be determined by thin-layer chromatography (TLC).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and load it onto the silica gel column. Elute with the chosen solvent system and collect fractions. Monitor the fractions by TLC and combine the fractions containing the pure product. Remove the solvent under reduced pressure.

-

-

Distillation:

-

Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 61-63 °C at 2 mmHg.

-

Expected Yield:

The expected yield of the purified product is typically in the range of 65-75%.

Data Presentation

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₃BrO |

| Molar Mass | 193.08 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~61-63 °C at 2 mmHg |

Analytical Data:

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ 4.0-4.2 (m, 1H, -CHBr), 1.2-2.2 (m, 8H, cyclohexyl protons), 1.4 (s, 3H, -CH₃), ~2.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~75 (-C-OH), ~60 (-CHBr), and signals for the other cyclohexyl carbons and the methyl group. |

| IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~2930 cm⁻¹ (C-H stretch), ~680 cm⁻¹ (C-Br stretch) |

| MS (EI) | m/z (relative intensity): M⁺ peaks at 192/194, corresponding to the bromine isotopes. |

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Synthesis of 2-Bromo-1-methylcyclohexanol using N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of 2-Bromo-1-methylcyclohexanol from 1-methylcyclohexene utilizing N-Bromosuccinimide (NBS) as a brominating agent in an aqueous medium. This reaction is a classic example of halohydrin formation, a crucial transformation in organic synthesis for the preparation of valuable intermediates. The use of NBS offers a safer and more manageable alternative to liquid bromine.[1] The reaction proceeds through an electrophilic addition mechanism, involving a cyclic bromonium ion intermediate.[1][2] The subsequent nucleophilic attack by water occurs with high regioselectivity and stereoselectivity. Specifically, the reaction with 1-methylcyclohexene yields predominantly the trans-2-bromo-1-methylcyclohexanol isomer due to the anti-addition of the bromine and hydroxyl groups across the double bond.[2][3] The regioselectivity is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion intermediate.[3]

Reaction Principle and Stereochemistry

The synthesis of this compound using NBS and water involves two key steps:

-

Formation of a Bromonium Ion: The electrophilic bromine from NBS is attacked by the electron-rich double bond of 1-methylcyclohexene, leading to the formation of a bridged bromonium ion intermediate.[2]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack happens from the face opposite to the bromonium ion, resulting in an anti-addition.[2] In the case of 1-methylcyclohexene, the attack preferentially occurs at the more substituted carbon (the one bearing the methyl group), consistent with Markovnikov's rule.[3] Subsequent deprotonation of the resulting oxonium ion yields the final bromohydrin product.

Quantitative Data

The following table summarizes the key reactants and conditions for a representative synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 1-Methylcyclohexene | --- |

| Brominating Agent | N-Bromosuccinimide (NBS) | A safer alternative to Br₂. |

| Solvent System | Tetrahydrofuran (B95107) (THF) / Water | THF facilitates the solubility of the alkene. |

| Molar Ratio (NBS:Alkene) | Approximately 1.1 : 1 | A slight excess of NBS is often used. |

| Reaction Temperature | Room Temperature | Mild reaction conditions. |

| Reaction Time | ~10 minutes | The reaction is typically rapid. |

| Purification Method | Silica (B1680970) Gel Chromatography | To isolate the desired product.[4][5] |

| Expected Product | trans-2-Bromo-1-methylcyclohexanol | Formed via anti-addition. |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of bromohydrins from alkenes.[3][4][5]

Materials:

-

1-Methylcyclohexene (97%)

-

N-Bromosuccinimide (NBS) (99%)

-

Tetrahydrofuran (THF), ACS grade

-

Distilled Water

-

Dichloromethane (B109758) (CH₂Cl₂), ACS grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Equipment:

-

Round-bottom flask or test tube with a magnetic stir bar

-

Magnetic stirrer

-

Separatory funnel

-

Pasteur pipettes

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a 25 mL round-bottom flask) equipped with a magnetic stir bar, add N-bromosuccinimide (350 mg, 1.97 mmol). To this, add distilled water (1.0 mL) and tetrahydrofuran (0.75 mL).

-

Addition of Alkene: While stirring the suspension, add 1-methylcyclohexene (240 µL, 2.0 mmol) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in about 10 minutes, indicated by the disappearance of the solid NBS and the fading of any yellow color. If a yellow tint persists, small additional increments of 1-methylcyclohexene (10 µL) can be added until the solution is colorless.[3][4]

-

Work-up:

-

Dilute the reaction mixture with distilled water (2.0 mL).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 2 mL).

-

Combine the organic layers.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to isolate the trans-2-bromo-1-methylcyclohexanol.[4]

-

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to the methyl group, the methine proton adjacent to the bromine, and the methylene (B1212753) protons of the cyclohexane (B81311) ring are expected. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the quaternary carbon attached to the hydroxyl group and the carbon bearing the bromine atom, will be observed. |

| IR Spectroscopy | A broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretch of the alcohol, and C-H stretching absorptions around 2950-2850 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound. |

Note: Researchers should perform their own spectral analysis for definitive product characterization.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1-Methylcyclohexene: This is a flammable liquid and should be handled with care, away from ignition sources.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of bromohydrin formation from 1-methylcyclohexene with NBS.

References

Application Notes and Protocols: Aqueous Bromination of 1-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the aqueous bromination of 1-methylcyclohexene, a classic example of an electrophilic addition reaction that leads to the formation of a halohydrin. The primary product of this reaction is trans-2-bromo-1-methylcyclohexan-1-ol. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams illustrating both the reaction mechanism and the experimental workflow, intended for use in organic synthesis and drug development research. The use of N-bromosuccinimide (NBS) is presented as a safer and more convenient source of electrophilic bromine compared to aqueous bromine solutions.

Introduction

The synthesis of halohydrins from alkenes is a fundamental transformation in organic chemistry, providing valuable intermediates for the synthesis of epoxides, amino alcohols, and other functionalized molecules. The reaction of 1-methylcyclohexene with an aqueous solution of bromine proceeds via an electrophilic addition mechanism. This process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a water molecule in an anti-fashion. According to Markovnikov's rule, the nucleophilic attack by water occurs at the more substituted carbon atom of the bromonium ion, leading to the regioselective formation of the corresponding bromohydrin.[1][2][3][4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of trans-2-bromo-1-methylcyclohexan-1-ol from 1-methylcyclohexene using N-bromosuccinimide (NBS) as the bromine source.

| Parameter | Value | Source |

| Reactants | ||

| 1-Methylcyclohexene | 240 µL | [1] |

| N-Bromosuccinimide (NBS) | 350 mg | [1] |

| Solvents | ||

| Water | 1.0 mL | [1] |

| Tetrahydrofuran (THF) | 750 µL | [1] |

| Reaction Time | 10 minutes | [1] |

| Major Product | trans-2-bromo-1-methylcyclohexan-1-ol | |

| Reported Yield | 98.0% | [5] |

Experimental Protocol

This protocol details the synthesis of a bromohydrin from 1-methylcyclohexene using N-bromosuccinimide (NBS) in an aqueous solution.[1]

Materials:

-

1-methylcyclohexene

-

N-bromosuccinimide (NBS)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1M Sodium Hydroxide (NaOH)

-

Acetone

-

Jones Reagent (for optional qualitative analysis)

-

13mm x 100mm test tube

-

16mm x 125mm test tube

-

Small magnetic spin bar

-

Pasteur pipette

-

Beaker

Procedure:

-

To a 13mm x 100mm test tube, add a small magnetic spin bar, 350 mg of N-bromosuccinimide (NBS), 1.0 mL of water, and 750 µL of tetrahydrofuran.

-

Add 240 µL of 1-methylcyclohexene to the mixture.

-

Allow the reaction mixture to stir at room temperature for 10 minutes. If a yellow color persists, add additional 10 µL increments of 1-methylcyclohexene until the solution becomes colorless.

-

Dilute the reaction mixture with 2.0 mL of water and 1 mL of dichloromethane (CH₂Cl₂).

-

Stir the mixture for an additional 2 minutes and then allow the layers to separate.

-

Using a Pasteur pipette, carefully remove the bottom organic layer and transfer it to a 16mm x 125mm test tube.

-

Extract the remaining aqueous layer with an additional 1 mL of CH₂Cl₂ and combine the organic layers.

-

Add a small magnetic spin bar to the combined organic layers and then add 3.0 mL of 1M NaOH.

-

Stir the mixture vigorously for a few seconds to ensure thorough mixing of the layers.

-

Stop the stirring and allow the layers to separate.

-

Using a Pasteur pipette, carefully transfer the bottom organic layer to a new, clean 13mm x 100mm test tube.

-

Weigh a clean, empty beaker. Transfer the final organic product to the pre-weighed beaker to determine the mass of the obtained product and calculate the experimental yield.

-

Optional Product Analysis: An infrared (IR) spectrum of the product can be recorded. A Jones Oxidation Test can be performed to confirm the formation of a tertiary alcohol (no color change) versus a secondary alcohol.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the aqueous bromination of 1-methylcyclohexene.

Caption: Mechanism of aqueous bromination of 1-methylcyclohexene.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of trans-2-bromo-1-methylcyclohexan-1-ol.

Caption: Experimental workflow for bromohydrin synthesis.

References

Application Note: Purification of 2-Bromo-1-methylcyclohexanol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methylcyclohexanol is a key intermediate in the synthesis of various organic compounds and pharmaceutical agents. Its synthesis, typically via the bromohydrin formation from 1-methylcyclohexene, results in a mixture of diastereomers. The separation and purification of these diastereomers are crucial for ensuring the stereochemical integrity of subsequent reaction products. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. In the case of this compound diastereomers, the slight differences in their three-dimensional structures lead to different interactions with the polar silica gel stationary phase. The less polar diastereomer will have a weaker interaction with the silica gel and will elute faster with the mobile phase, while the more polar diastereomer will have a stronger interaction and elute later. The choice of the mobile phase, a mixture of non-polar and polar solvents, is critical for achieving optimal separation.

Data Presentation

The following tables summarize the expected results from the purification of a crude mixture of this compound diastereomers. This data is representative of a typical separation and may vary based on the specific reaction conditions and the scale of the purification.

Table 1: Thin Layer Chromatography (TLC) Analysis

| Compound/Mixture | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| Crude Reaction Mixture | 85:15 | 0.35 (Diastereomer A), 0.45 (Diastereomer B) |

| Purified Diastereomer A | 85:15 | 0.35 |

| Purified Diastereomer B | 85:15 | 0.45 |

Table 2: Column Chromatography Purification Parameters and Results

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 30 cm length x 3 cm diameter |

| Crude Sample Loading | 2.5 g |

| Mobile Phase (Eluent) | Gradient: 95:5 to 80:20 Hexane (B92381):Ethyl Acetate (B1210297) |

| Elution Volume for Diastereomer A | 150 - 250 mL |

| Elution Volume for Diastereomer B | 280 - 400 mL |

| Isolated Yield (Diastereomer A) | 1.1 g (44%) |

| Isolated Yield (Diastereomer B) | 0.9 g (36%) |

| Purity of Diastereomer A (by GC-MS) | >98% |

| Purity of Diastereomer B (by GC-MS) | >97% |

Experimental Protocols

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Glass chromatography column (30 cm x 3 cm)

-

Separatory funnel

-

Round bottom flasks

-

Rotary evaporator

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp

-

Glass wool or cotton

-

Sand (washed and dried)

Protocol for Column Chromatography

-

Column Preparation:

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer (approx. 1 cm) of sand on top of the plug.

-

Prepare a slurry of silica gel in hexane (approx. 100 g of silica in 300 mL of hexane).

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

-

Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound (2.5 g) in a minimal amount of the initial mobile phase (e.g., 5 mL of 95:5 hexane:ethyl acetate).

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase (starting with 95:5 hexane:ethyl acetate) to the top of the column.

-

Begin collecting fractions (e.g., 10 mL per fraction) as the mobile phase starts to elute from the column.

-

Monitor the separation by TLC analysis of the collected fractions.

-